molecular formula C17H17N3O2S B267492 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Número de catálogo B267492
Peso molecular: 327.4 g/mol
Clave InChI: SKCXYBZGJWHNEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of B-cell malignancies.

Mecanismo De Acción

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide works by inhibiting the activity of BTK, a protein that plays a crucial role in the survival and proliferation of B-cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the activation and differentiation of B-cells. By inhibiting BTK, 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide blocks the BCR signaling pathway, leading to the death of cancerous B-cells.
Biochemical and Physiological Effects:
4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancerous B-cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide is its specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy may be limited by the development of resistance, which has been observed with other BTK inhibitors. Additionally, its safety and efficacy in humans are still being evaluated in clinical trials.

Direcciones Futuras

There are several future directions for the development of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors and the development of strategies to overcome it.
Conclusion:
4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its specificity for BTK makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy and safety in humans are still being evaluated in clinical trials. Further research is needed to identify biomarkers, optimize dosing and scheduling, and develop strategies to overcome resistance.

Métodos De Síntesis

The synthesis of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by a reaction with N-methyl-N-phenylmethylamine to form 4-chlorobenzamide. The final step involves the reaction of 4-chlorobenzamide with acetyl isothiocyanate to form 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide.

Aplicaciones Científicas De Investigación

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM). It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Propiedades

Nombre del producto

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Fórmula molecular

C17H17N3O2S

Peso molecular

327.4 g/mol

Nombre IUPAC

4-(acetylcarbamothioylamino)-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C17H17N3O2S/c1-12(21)18-17(23)19-14-10-8-13(9-11-14)16(22)20(2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,18,19,21,23)

Clave InChI

SKCXYBZGJWHNEW-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

SMILES canónico

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.